![molecular formula C19H17NO3 B4236815 N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4236815.png)
N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide, also known as BEC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of the enzyme protein kinase CK2. This enzyme is involved in many cellular processes, including cell proliferation and apoptosis. By inhibiting CK2, N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide may disrupt these processes, leading to the induction of apoptosis in cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects
N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide has been shown to have antioxidant properties, with studies demonstrating its ability to scavenge free radicals and protect against oxidative stress. N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide has also been shown to have neuroprotective properties, with studies demonstrating its ability to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research on N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the efficacy of N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide in different types of cancer and to develop strategies to improve its delivery to cancer cells. Another area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosing and delivery methods for N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide in these conditions. Additionally, studies are needed to further elucidate the mechanism of action of N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide and to identify potential side effects and drug interactions.
Scientific Research Applications
N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells. N-benzyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
N-benzyl-N-ethyl-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-20(13-14-8-4-3-5-9-14)18(21)16-12-15-10-6-7-11-17(15)23-19(16)22/h3-12H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNVOCXJQRVIEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198713 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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